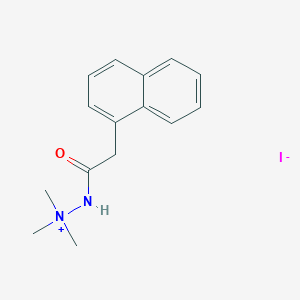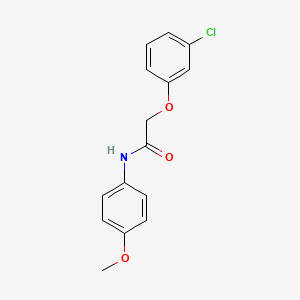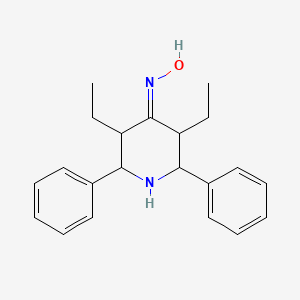![molecular formula C18H20ClNO2S B5110912 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves its ability to inhibit the activity of certain enzymes. For example, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide depend on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can result in an increase in acetylcholine levels, which can improve cognitive function. Inhibition of monoamine oxidase can result in an increase in levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and alleviate symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide. One area of research is the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of research is the investigation of this compound's potential use as an antimicrobial agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the reaction between 4-chlorophenol and 2-[(3-methylbenzyl)thio]acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been studied for its potential use as an inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been investigated for its potential antitumor and antimicrobial activities. Furthermore, this compound has been studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-3-2-4-15(11-14)13-23-10-9-20-18(21)12-22-17-7-5-16(19)6-8-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODQAJLMYVUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)

![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)





![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)